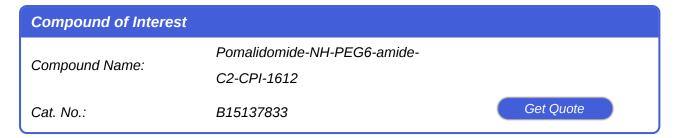


# Discovery and Synthesis of CBP/EP300 PROTAC Degraders: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

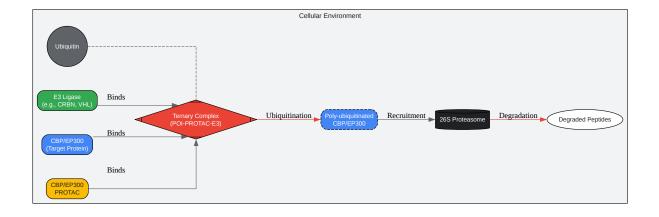
The homologous proteins CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) are critical transcriptional co-activators.[1] They play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, and DNA damage response, by acetylating histone and non-histone proteins.[2][3] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. [4][5] While traditional small-molecule inhibitors targeting the bromodomain (BRD) or histone acetyltransferase (HAT) domains of CBP/p300 have been developed, they often face challenges related to selectivity and achieving a complete shutdown of protein function.[1][6]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy that overcomes the limitations of occupancy-driven inhibition.[1][7] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach.[8][9] They induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[10][11] This guide provides an in-depth overview of the discovery, synthesis, and characterization of PROTACs targeting CBP/EP300, offering a technical resource for professionals in the field.



## Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[9][11] The PROTAC works by forming a ternary complex, bringing the target protein (CBP/EP300) and the E3 ligase into close proximity.[12][13] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated CBP/EP300 is then recognized and degraded by the 26S proteasome.[13] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[12]



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**Caption:** General mechanism of action for a CBP/EP300 PROTAC degrader.

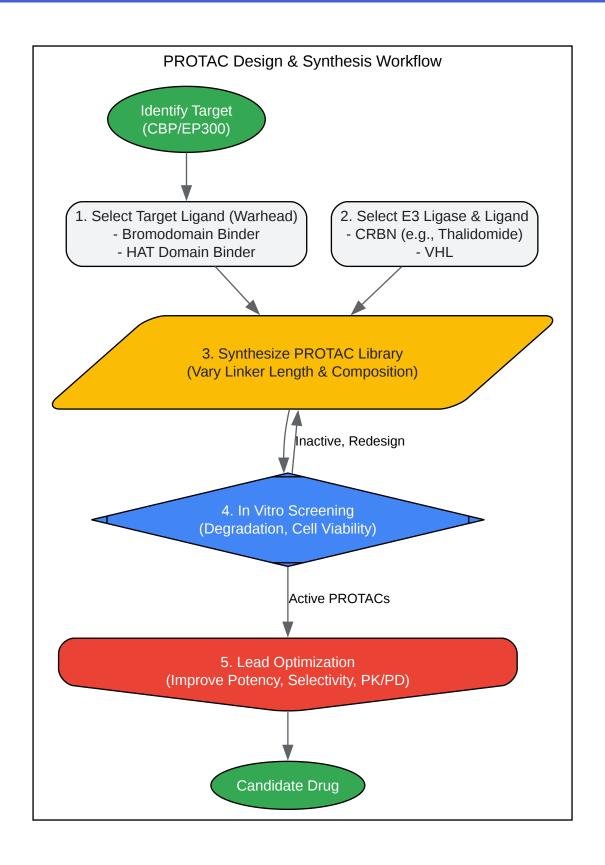


### **Design and Synthesis Strategies**

The development of an effective PROTAC is an iterative process involving the careful selection and optimization of its three components.[9][14]

- CBP/EP300 Ligand (Warhead): The choice of the warhead determines which domain of CBP/EP300 is targeted. Ligands have been developed for both the bromodomain (BRD) and the histone acetyltransferase (HAT) catalytic domain.[10][15]
  - Bromodomain Binders: Several potent BRD inhibitors, such as GNE-781 and CCS1477,
     have been adapted for use in PROTACs.[15][16]
  - HAT Domain Binders: The HAT inhibitor CPI-1612 has been successfully used to develop CBP/EP300 degraders.[8][10]
- E3 Ligase Ligand: The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[13] Ligands for these include thalidomide and its analogs (for CRBN) and derivatives of the HIF-1α peptide (for VHL).[13][15] The choice of E3 ligase can significantly impact degradation efficiency and selectivity.
- Linker: The linker is a critical determinant of PROTAC activity. Its length, composition, and attachment points influence the stability and geometry of the ternary complex.[8][10] Linker optimization is often an empirical process, involving the synthesis of a library of PROTACs with varying linkers (e.g., polyethylene glycol (PEG) or aliphatic chains) to identify the optimal connection.[8][15] For instance, studies have shown that for HAT-targeting degraders, a linker of at least 21 atoms was required for activity.[8][10]





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**Caption:** A generalized workflow for the design and synthesis of CBP/EP300 PROTACs.



# **Key CBP/EP300 PROTAC Degraders: Quantitative Data**

Several potent and selective CBP/EP300 degraders have been reported in the literature. Their efficacy is typically quantified by the half-maximal degradation concentration ( $DC_{50}$ ) and the maximum level of degradation ( $D_{max}$ ).

Degrade r	Target Ligand (Domain )	E3 Ligase	Cell Line	CBP DC50	p300 DC₅o	D <sub>max</sub>	Citation (s)
JET-209	Bromodo main	CRBN	RS4;11	0.05 nM	0.2 nM	>95%	[4][5]
dCE-2	Bromodo main	CRBN	LP1	40 nM	-	>85% (CBP)	[12][15] [17]
dCBP-1	Bromodo main	CRBN	SK-HEP- 1	-	-	-	[16]
MJP6412	Bromodo main	CRBN	VCaP	1.2-3.7 nM	1.6-3.4 nM	82-89%	[16][18]
QC-182	Bromodo main (CCS147 7)	CRBN	SK-HEP-	93 nM	-	-	[16]
dCE-1	HAT (CPI- 1612)	CRBN	-	Active	Active	-	[8][10]

Note: Data is often cell-line and time-point dependent. The table presents representative values for comparison.

## **Experimental Protocols and Characterization**



A series of biochemical and cellular assays are required to characterize a novel PROTAC degrader fully.

### **General Synthesis Protocol**

The synthesis of a PROTAC is a multi-step process, typically involving the separate synthesis of the target ligand and E3 ligase ligand, each with a functional group handle for linker attachment. The final step is the conjugation of these two fragments via the linker.

- Ligand Synthesis: Synthesize the CBP/EP300 binder and the E3 ligase binder based on
  established chemical routes. A reactive functional group (e.g., an amine, carboxylic acid, or
  alkyne) is incorporated at a position known to tolerate modification without disrupting binding
  affinity.
- Linker Synthesis: Synthesize a linker of desired length and composition (e.g., an alkyl chain or PEG chain) with complementary reactive groups at both ends.
- Conjugation: React the target ligand, linker, and E3 ligase ligand in a stepwise or one-pot reaction. Common conjugation chemistries include amide bond formation, click chemistry, or etherification.
- Purification and Characterization: Purify the final PROTAC compound using techniques like High-Performance Liquid Chromatography (HPLC). Confirm its identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

#### **Western Blot for Protein Degradation**

This is the most common method to directly measure the reduction in target protein levels.

- Cell Culture and Treatment: Plate cells (e.g., RS4;11, LP1) at an appropriate density and allow them to adhere overnight.[4][15] Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 16, or 24 hours).[4][12]
- Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit (e.g., BCA assay).



- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the
  membrane with primary antibodies specific for CBP, EP300, and a loading control (e.g.,
  GAPDH, VDAC1).[4] Subsequently, incubate with a corresponding horseradish peroxidase
  (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

#### **Ternary Complex and Cooperativity Assays**

Confirming that the PROTAC induces a stable ternary complex is crucial.

- TR-FRET Assay: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) can be used to measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[12][15] This assay helps in quantifying the cooperativity (α), which is a measure of how much the binding of one protein partner enhances the binding of the other.[12]
- Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the PROTACdependent interaction between CBP/EP300 and the E3 ligase within the cellular context.

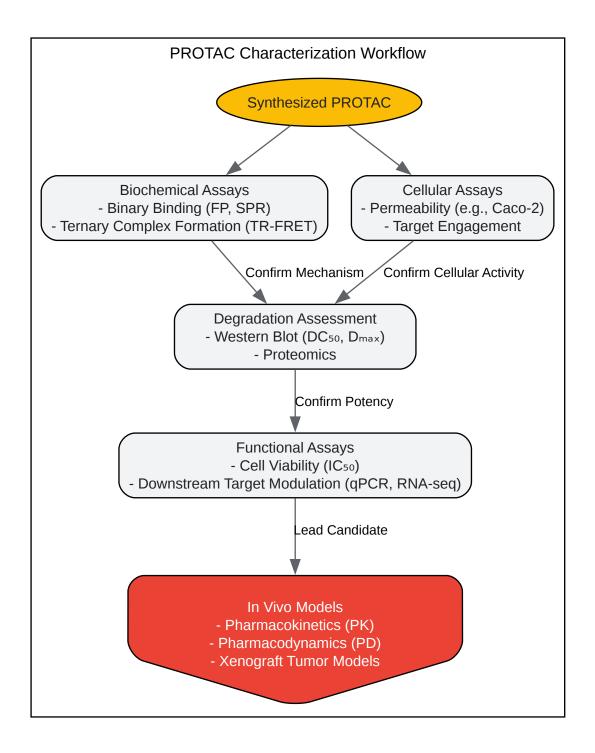
#### **Cell Viability Assays**

To assess the functional consequence of CBP/EP300 degradation, cell growth inhibition is measured.

- Cell Plating: Seed cancer cell lines in 96-well plates.
- Compound Treatment: Treat cells with a range of PROTAC concentrations for a period of 3 to 7 days.
- Viability Measurement: Use reagents like CellTiter-Glo® or MTS to measure the relative number of viable cells, which is often based on quantifying ATP levels or metabolic activity.



• IC<sub>50</sub>/GI<sub>50</sub> Calculation: Plot the cell viability against the compound concentration to calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) or growth inhibition (GI<sub>50</sub>).



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**Caption:** A typical workflow for the experimental characterization of a PROTAC.

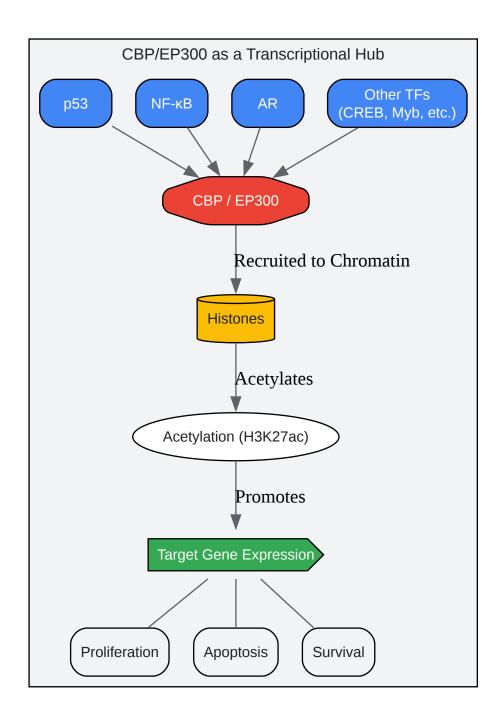


### **CBP/EP300 Signaling Pathways**

CBP and p300 act as central hubs in gene regulation, integrating signals from multiple pathways crucial for cell fate.[2] They do not bind DNA directly but are recruited by a vast number of transcription factors to acetylate histones, leading to a more open chromatin structure and enhanced gene expression. Key pathways regulated by CBP/p300 include:

- p53 Signaling: CBP/p300 acetylate the tumor suppressor p53, which stabilizes the protein and enhances its transcriptional activity to govern processes like cell-cycle arrest and apoptosis.[2]
- NF-κB Signaling: They acetylate components of the NF-κB pathway, such as the p65/RelA subunit, to increase its DNA-binding and transcriptional activity, promoting cell survival and inflammation.[2]
- Hormone Receptor Signaling: CBP/p300 are key coactivators for nuclear hormone receptors like the Androgen Receptor (AR), which is critical in prostate cancer.[18] Degrading CBP/p300 can thus inhibit AR-mediated transcription.





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**Caption:** Simplified diagram of CBP/EP300's role in regulating gene expression.

#### **Conclusion and Future Outlook**

The development of PROTACs targeting CBP and EP300 represents a significant advancement in epigenetic drug discovery. These molecules have demonstrated exceptional potency, with compounds like JET-209 achieving sub-nanomolar degradation.[4][5]



Furthermore, the PROTAC modality offers a unique opportunity to engineer selectivity between the highly homologous CBP and p300 proteins, a feat that has been challenging for traditional inhibitors.[19] This could allow for more precise therapeutic interventions, potentially exploiting synthetic lethalities in cancers with mutations in one of the paralogs.[6]

Future research will likely focus on developing orally bioavailable degraders, understanding and mitigating potential resistance mechanisms, and exploring their efficacy in a wider range of diseases. The continued refinement of linker technology and the exploration of novel E3 ligase recruiters will further expand the power and scope of CBP/EP300-targeting PROTACs, bringing this promising therapeutic strategy closer to clinical application.

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